molecular formula C19H18F4N2O B6973515 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide

4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide

Cat. No.: B6973515
M. Wt: 366.4 g/mol
InChI Key: VOAYWJOCDMTOQC-UHFFFAOYSA-N
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Description

4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amide Bond Formation: The final step involves coupling the piperidine derivative with 2,4,6-trifluorophenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Ensuring high yield and purity through temperature control, solvent selection, and reaction time optimization.

    Scalability: Using continuous flow reactors to scale up the synthesis process efficiently.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion to secondary amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its fluorinated structure makes it useful in the development of high-performance polymers and coatings.

Biology

    Pharmacology: Potential use as a pharmacophore in drug design, particularly for targeting neurological receptors due to the piperidine moiety.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or analgesic agent, leveraging its ability to interact with specific biological targets.

Industry

    Agrochemicals: Possible applications in the development of pesticides or herbicides due to its bioactive properties.

Mechanism of Action

The mechanism by which 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, such as GABA receptors or acetylcholinesterase, modulating their activity.

    Pathways Involved: Influencing neurotransmitter release or inhibition, leading to altered physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)piperidine-1-carboxamide
  • N-(2,4-difluorophenyl)piperidine-1-carboxamide
  • 4-(4-chloro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide

Uniqueness

  • Fluorination Pattern : The specific arrangement of fluorine atoms in 4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide imparts unique electronic properties, enhancing its reactivity and stability.
  • Biological Activity : The combination of the piperidine ring and the fluorinated aromatic systems may result in distinct pharmacological profiles compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)-N-(2,4,6-trifluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O/c1-11-8-13(20)2-3-15(11)12-4-6-25(7-5-12)19(26)24-18-16(22)9-14(21)10-17(18)23/h2-3,8-10,12H,4-7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAYWJOCDMTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CCN(CC2)C(=O)NC3=C(C=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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